molecular formula C20H26N4O3 B2823936 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide CAS No. 1445754-97-1

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide

Cat. No.: B2823936
CAS No.: 1445754-97-1
M. Wt: 370.453
InChI Key: YHNDWWZXMKWXHS-UHFFFAOYSA-N
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Description

2-Cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide is a synthetic enamide derivative featuring a cyano group, a substituted pyrrole ring, and a 2-oxopiperidin-3-yl moiety. The pyrrole ring is modified with 2,5-dimethyl and (oxolan-2-yl)methyl substituents, contributing to its structural complexity. This compound’s design likely targets enhanced lipophilicity and bioactivity through heterocyclic diversity. Structural elucidation of such compounds typically employs spectroscopic methods (e.g., NMR, UV) and crystallographic tools like SHELXL for precise atomic resolution .

Properties

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-oxopiperidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-13-9-15(14(2)24(13)12-17-5-4-8-27-17)10-16(11-21)19(25)23-18-6-3-7-22-20(18)26/h9-10,17-18H,3-8,12H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNDWWZXMKWXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)NC3CCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound belongs to the cyano-acetamide/enamide family, sharing core features with derivatives synthesized in Scheme 3 of . Key structural comparisons include:

Compound Name R Group Substituents Key Structural Features
Target Compound 2,5-dimethyl-1-[(oxolan-2-yl)methyl]pyrrole, 2-oxopiperidin-3-yl Cyano-enamide, complex heterocycles
3a (3-Oxo-3-pyrrolidin-1-yl-propionitrile) Pyrrolidin-1-yl Cyano, ketone, pyrrolidine ring
3b (3-Oxo-3-piperidin-1-yl-propionitrile) Piperidin-1-yl Cyano, ketone, piperidine ring
3d (N-Benzyl-2-cyano-acetamide) Benzyl Cyano, benzyl group

Key Observations :

  • The target’s pyrrole and oxolan groups increase steric bulk and lipophilicity compared to simpler amines (e.g., 3a, 3b) or aromatic substituents (e.g., 3d).
Physicochemical and Bioactivity Implications
  • Solubility : The 2-oxopiperidin-3-yl lactam may enhance aqueous solubility via hydrogen bonding, contrasting with hydrophobic substituents in 3d or 3e.
  • Bioactivity: While specific data for the target compound is unavailable, structurally related cyano-acetamides exhibit diverse bioactivities (e.g., enzyme inhibition, antimicrobial effects) . The target’s heterocyclic diversity may optimize binding to proteins or nucleic acids.

Research Findings and Data Gaps

  • Spectroscopic Characterization : highlights NMR/UV as standard tools for structural validation . The target compound’s ¹H/¹³C-NMR would show distinct peaks for the oxolan-methyl and lactam protons, differentiating it from simpler analogs.
  • Crystallography : SHELXL remains a gold standard for refining such structures, particularly for resolving stereochemistry in complex heterocycles .
  • Data Limitations: No explicit bioactivity or pharmacokinetic data for the target compound is provided in the evidence. Further studies are needed to compare its efficacy with analogs like 3a–3l.

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